4-Nitrobenzyl 2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
4-Nitrobenzyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoline core substituted with a nitrobenzyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can participate in reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
4-Nitrobenzyl 2-(4-bromophenyl)-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA, potentially disrupting cellular processes. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl bromide: Shares the nitrobenzyl group but lacks the quinoline core.
2-(4-Bromophenyl)quinoline: Contains the bromophenyl and quinoline moieties but lacks the nitrobenzyl group.
4-Nitrobenzyl 4-quinolinecarboxylate: Similar structure but without the bromophenyl group.
Uniqueness
4-Nitrobenzyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and bromophenyl groups, along with the quinoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H15BrN2O4 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H15BrN2O4/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)25-22)23(27)30-14-15-5-11-18(12-6-15)26(28)29/h1-13H,14H2 |
InChI Key |
GADDRRZPRABHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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